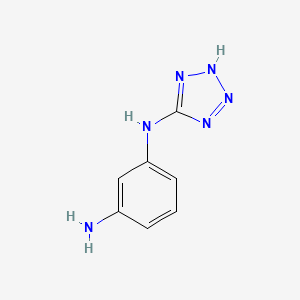
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features a tetrazole ring attached to an aniline moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the heterocyclization reaction involving primary amines, orthoesters, and azides . This reaction is carried out in an acetic acid medium, where the primary amine reacts with the orthoester and sodium azide to form the tetrazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to penetrate cell membranes makes it valuable in drug design and development. Additionally, it is used in the material science industry for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. Tetrazoles can act as inhibitors of enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting tumor growth. The compound’s electron-donating and electron-withdrawing properties also play a role in its biological activity .
Comparison with Similar Compounds
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine can be compared with other tetrazole derivatives, such as 5-aminotetrazole and 1-(tetrazol-1-yl)tetrazole . These compounds share similar structural features but differ in their specific functional groups and reactivity. For example, 5-aminotetrazole is known for its high nitrogen content and use in propellants, while 1-(tetrazol-1-yl)tetrazole is used in the synthesis of energetic materials . The unique combination of the tetrazole ring and aniline moiety in this compound gives it distinct properties and applications.
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C7H8N6/c8-5-2-1-3-6(4-5)9-7-10-12-13-11-7/h1-4H,8H2,(H2,9,10,11,12,13) |
InChI Key |
LMCVGDWEVILNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NNN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















